molecular formula C19H30O3 B1258699 Salaceyin B

Salaceyin B

Cat. No.: B1258699
M. Wt: 306.4 g/mol
InChI Key: PLPPZISNYKGAQV-UHFFFAOYSA-N
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Description

Salaceyin B (C₁₉H₃₁O₃, molecular weight 305.4 g/mol) is a cytotoxic 6-alkylsalicylic acid derivative isolated from the endophytic actinobacterium Streptomyces laceyi MS53 . Structurally, it features a hydroxyl (-OH) and carboxyl (-COOH) group at the aromatic ring’s ortho position, with a branched ethyl (R = CH₂CH₃) alkyl chain at the 6-position (Figure 1) . This compound exhibits notable bioactivity, particularly against human breast cancer (SKBR3) cells, with an IC₅₀ value indicating moderate cytotoxicity . Its isolation and characterization involved advanced techniques such as high-resolution mass spectrometry (HRFABMS), nuclear magnetic resonance (NMR), and preparative HPLC .

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-hydroxy-6-(9-methylundecyl)benzoic acid

InChI

InChI=1S/C19H30O3/c1-3-15(2)11-8-6-4-5-7-9-12-16-13-10-14-17(20)18(16)19(21)22/h10,13-15,20H,3-9,11-12H2,1-2H3,(H,21,22)

InChI Key

PLPPZISNYKGAQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Synonyms

salaceyin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Salaceyin A

Salaceyin A (C₁₈H₂₉O₃, molecular weight 291.4 g/mol) is the closest structural analogue of Salaceyin B, differing only in the alkyl chain length (R = CH₃ vs. R = CH₂CH₃) (Table 1) . This minor structural variation significantly impacts physicochemical properties:

  • Lipophilicity: this compound’s longer alkyl chain increases its logP value (predicted: 4.2 vs.
  • Bioactivity : Both compounds show cytotoxicity against SKBR3 cells, but this compound’s higher molecular weight correlates with marginally improved efficacy (IC₅₀: 12.5 μM vs. 14.2 μM for Salaceyin A) .

Table 1. Structural and Bioactive Comparison of this compound and A

Property This compound Salaceyin A
Molecular Formula C₁₉H₃₁O₃ C₁₈H₂₉O₃
Alkyl Chain (R) CH₂CH₃ CH₃
Molecular Weight (g/mol) 305.4 291.4
Cytotoxicity (SKBR3 IC₅₀) 12.5 μM 14.2 μM
Antifungal Activity* Not reported Active against C. orbiculare

Functional Analogues: Other Alkylsalicylic Acids

This compound belongs to the 6-alkylsalicylic acid family, which includes bioactive compounds with varying alkyl chains (Table 2). Key comparisons include:

  • 6-Methylsalicylic Acid (C₈H₈O₃): A simpler analogue with a methyl group (R = CH₃). It exhibits antibacterial properties but lower cytotoxicity (IC₅₀ > 50 μM in SKBR3) due to reduced lipophilicity .
  • Linoleamide (C₁₈H₃₁NO): A fatty acid derivative with a similar molecular weight (281.4 g/mol) but distinct amide functional group. While non-cytotoxic, it modulates neurological targets, highlighting how functional group variation diversifies bioactivity .

Table 2. Functional Comparison with Other Alkylsalicylic Acids

Compound Alkyl Chain Key Bioactivity Molecular Weight (g/mol)
This compound CH₂CH₃ Cytotoxic (SKBR3) 305.4
6-Methylsalicylic Acid CH₃ Antibacterial 152.1
6-Propylsalicylic Acid CH₂CH₂CH₃ Anti-inflammatory* 194.2
Linoleamide C₁₇H₃₁ Neuromodulatory 281.4

*Hypothetical activity based on structural analogy .

Mechanistic and Pharmacokinetic Insights

  • Cytotoxicity Mechanism: this compound likely disrupts cancer cell membranes or intracellular targets via its hydrophobic alkyl chain, a mode shared with other alkylsalicylic acids . In contrast, linoleamide’s amide group enables hydrogen bonding with neuronal receptors, illustrating divergent mechanisms .
  • Metabolic Stability: The ethyl chain in this compound may slow hepatic oxidation compared to Salaceyin A, extending its half-life.

Q & A

Q. How can researchers ensure compliance with journal requirements when publishing this compound findings?

  • Answer : Structure manuscripts per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Abstract : Limit to 250 words, avoiding non-standard abbreviations .
  • Methods : Detail novel protocols; cite established methods .
  • Data Sharing : Link raw data via DOI in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salaceyin B
Reactant of Route 2
Salaceyin B

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